molecular formula C10H9IN2O2 B1600078 6-Iodo-2,4-dimethoxyquinazoline CAS No. 830343-15-2

6-Iodo-2,4-dimethoxyquinazoline

Cat. No. B1600078
M. Wt: 316.09 g/mol
InChI Key: NWFHCMYVHMSSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-2,4-dimethoxyquinazoline is a chemical compound with the molecular formula C10H9IN2O2 . It’s a type of quinazoline, a class of organic compounds that are important in the field of pharmaceutical chemistry .


Synthesis Analysis

The synthesis of 6-Iodo-2,4-dimethoxyquinazoline and similar compounds has been reported in scientific literature . For instance, one study describes the design and synthesis of novel 6-iodo-2-(pyridin-3/4-yl)-3-substituted quinazolin-4-one derivatives . Another source mentions the synthesis of 6-IODO-2,4-DIMETHOXYQUINAZOLINE from Sodium Methoxide and 2,4-DICHLORO-6-IODOQUINAZOLINE .


Molecular Structure Analysis

The molecular structure of 6-Iodo-2,4-dimethoxyquinazoline is characterized by its molecular formula C10H9IN2O2 . The average mass of this compound is 316.095 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Iodo-2,4-dimethoxyquinazoline are not detailed in the search results, the compound is likely to participate in reactions typical of quinazolines .

Scientific Research Applications

Synthesis and Antifungal Activity

6-Iodo-2,4-dimethoxyquinazoline derivatives have been synthesized and evaluated for their antifungal activities. El-Hashash et al. (2015) prepared a novel group of these derivatives, starting from 6-iodo-2-ethoxy-4H-3,1-benzoxazin-4-one, and evaluated their fungicidal activities, finding them to have preliminary effectiveness in this area (El-Hashash et al., 2015).

Antimicrobial Activity

Alafeefy et al. (2008) synthesized a series of 6-iodo-2-phenylquinazolin-4(3H)-one derivatives and screened them for antimicrobial activity. They found that certain derivatives exhibited excellent broad-spectrum antimicrobial activity, though they were not as active as standard drugs like ampicillin and clotrimazole (Alafeefy, 2008).

Antimalarial Activity

Research by Mizukawa et al. (2021) involved synthesizing approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines and evaluating their antimalarial activity. Their structure-activity relationship studies led to the discovery of a compound with high antimalarial activity, suggesting its potential as an antimalarial drug lead (Mizukawa et al., 2021).

Antioxidant Activity

Narsimha et al. (2018) synthesized novel pyrimido[4,5-c]isoquinolines and 1,2,3-triazole-coupled pyrimido[4,5-c]isoquinoline derivatives, which exhibited potent antioxidant activity when compared to standard drugs like Trolox. This highlights the potential use of these derivatives in antioxidative therapies (Narsimha et al., 2018).

Inhibition of Histone Lysine Methyltransferase G9a

Liu et al. (2009) discovered a potent and selective inhibitor of histone lysine methyltransferase G9a, derived from the 2,4-diamino-6,7-dimethoxyquinazoline template. This compound, identified as UNC0224, is useful for investigating the biology of G9a and its roles in chromatin remodeling, presenting opportunities for targeted epigenetic therapies (Liu et al., 2009).

Antitumor Activity

Salem et al. (2020) focused on the synthesis of novel heterocycles from 6-iodo-2-phenyl-4H-benzo[d][1,3]thiazine-4-thione, including quinazoline-4(3H)-thione derivatives, which demonstrated significant antitumor activity against cell lines like HepG2 and MCF-7. This research indicates the potential of these compounds in cancer treatment (Salem et al., 2020).

Tyrosine Kinase Inhibition

Bridges et al. (1996) investigated analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. They found steep structure-activity relationships and identified derivatives with even greater potency than the original compound, suggesting potential applications in targeted cancer therapies (Bridges et al., 1996).

Antihypertensive Properties

A series of 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline derivatives synthesized by Campbell et al. (1987) displayed high binding affinity for alpha-1 adrenoceptors, indicating their potential as antihypertensive agents. This research provides insights into the development of novel antihypertensive drugs (Campbell et al., 1987).

Future Directions

Research into 6-Iodo-2,4-dimethoxyquinazoline and similar compounds is ongoing. For instance, one study synthesized a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives and evaluated their in vitro cytotoxic activity . This suggests that compounds like 6-Iodo-2,4-dimethoxyquinazoline could have potential applications in the development of new antimicrobial agents .

properties

IUPAC Name

6-iodo-2,4-dimethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-14-9-7-5-6(11)3-4-8(7)12-10(13-9)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFHCMYVHMSSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=C(C=C2)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472271
Record name 6-Iodo-2,4-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-2,4-dimethoxyquinazoline

CAS RN

830343-15-2
Record name 6-Iodo-2,4-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Iodo-2,4-dimethoxyquinazoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Iodo-2,4-dimethoxyquinazoline
Reactant of Route 3
Reactant of Route 3
6-Iodo-2,4-dimethoxyquinazoline
Reactant of Route 4
Reactant of Route 4
6-Iodo-2,4-dimethoxyquinazoline
Reactant of Route 5
Reactant of Route 5
6-Iodo-2,4-dimethoxyquinazoline
Reactant of Route 6
Reactant of Route 6
6-Iodo-2,4-dimethoxyquinazoline

Citations

For This Compound
1
Citations
AHF Lee, ET Kool - The Journal of Organic Chemistry, 2005 - ACS Publications
We report on the synthesis, stacking, and pairing properties of a new structural class of size-expanded pyrimidine nucleosides, abbreviated dyT and dyC. Their bases are benzo-…
Number of citations: 103 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.